2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with significant pharmacological and material science applications. Its structure features a pyrimidinone core substituted with a trifluoromethyl group at position 6 and an (E)-configured Schiff base derived from 2-nitrobenzaldehyde at position 2. The nitro group on the benzylidene moiety introduces strong electron-withdrawing effects, influencing electronic properties and reactivity . DHPM derivatives are often synthesized via Biginelli-like reactions or post-functionalization of preformed pyrimidinones, enabling structural diversification for targeted applications.
Properties
IUPAC Name |
2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O3/c13-12(14,15)9-5-10(21)19(11(16)18-9)17-6-7-3-1-2-4-8(7)20(22)23/h1-6H,(H2,16,18)/b17-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJANXVEKNYXAG-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with 2-amino-4,6-dihydroxypyrimidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of dihydropyrimidinones can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Properties
There is growing evidence that this compound may possess antimicrobial activity. Similar structures have been shown to exhibit efficacy against a range of bacterial and fungal pathogens, suggesting that further exploration of this compound could yield new antimicrobial agents.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. Inhibitors derived from dihydropyrimidinones have been studied for their ability to modulate enzyme activity, which is crucial for developing therapeutic agents.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of the dihydropyrimidinone core through cyclocondensation reactions.
- Introduction of the nitrophenylmethylidene group via a condensation reaction with appropriate aldehydes.
- Trifluoromethylation to enhance biological activity and solubility.
Characterization Techniques
Characterization of the synthesized compound is performed using various spectroscopic methods such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- Infrared Spectroscopy (FT-IR) : Identifies functional groups present in the compound.
Anticancer Activity Study
A recent study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/Akt/mTOR pathway, indicating that this compound could similarly affect these pathways.
Antimicrobial Effects Study
Another study evaluated the antimicrobial efficacy of various dihydropyrimidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into this compound's potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogues with variations in the benzylidene substituent or pyrimidinone core (Table 1). Key differences lie in electronic effects, steric bulk, and intermolecular interactions, which dictate physicochemical and biological behaviors.
Table 1: Structural and Functional Comparison of Selected DHPM Derivatives
Key Findings
Electronic Effects: The 2-nitrophenyl group in the target compound imparts strong electron-withdrawing character, stabilizing the Schiff base linkage but reducing nucleophilic reactivity compared to the 3-hydroxyphenyl analogue, which exhibits H-bond donor capacity .
Solubility and Stability :
- The 3-hydroxyphenyl derivative demonstrates superior aqueous solubility due to H-bonding, whereas the 2-nitrophenyl variant may require DMSO or DMF for dissolution .
- Nitro-containing compounds (e.g., the target) are thermally sensitive, necessitating storage away from ignition sources (P210) .
Biological Relevance: The trifluoromethyl group, common across all listed compounds, enhances metabolic stability and lipophilicity, a trait exploited in drug design .
Biological Activity
The compound 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one (commonly referred to as the nitrophenyl derivative of trifluoromethyl pyrimidinone) is a member of the pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a trifluoromethyl group, a nitrophenyl moiety, and an amino group that are critical for its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidines exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral targets. In particular, the compound's ability to inhibit viral RNA polymerases has been highlighted, with some derivatives achieving IC50 values in the low micromolar range against Hepatitis C virus (HCV) NS5B polymerase .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an EC50 value of approximately 0.35 μM against breast cancer cells . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival.
Antimicrobial Properties
Antimicrobial assays have shown that this class of compounds possesses activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this scaffold have exhibited minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against Staphylococcus aureus and Candida albicans .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and potency |
| Nitrophenyl substitution | Increases binding affinity to target enzymes |
| Amino group position | Critical for interaction with biological targets |
Case Studies
- Antiviral Efficacy : A study conducted on a series of pyrimidine derivatives found that the presence of a nitrophenyl group significantly improved antiviral activity against HCV, with one derivative showing an IC50 value of 32.2 μM .
- Cytotoxicity in Cancer Cells : Research evaluating the cytotoxic effects of similar compounds on various cancer cell lines revealed that certain substitutions at position 6 enhanced apoptosis rates significantly compared to standard chemotherapeutics .
- Antimicrobial Testing : A comprehensive study involving disk diffusion methods showed promising results for this compound against multiple pathogens, indicating broad-spectrum antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
